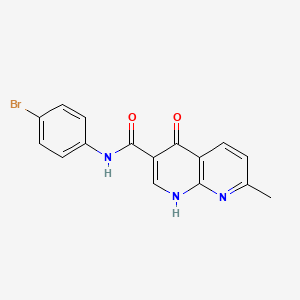
N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also contains a bromophenyl group, a carboxamide group, and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds typically involves aromatic rings (from the phenyl and naphthyridine groups), a carboxamide group (which contains a carbonyl (C=O) and an amine (NH2)), and a bromine atom attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of such a compound would likely depend on several factors, including the presence of the electron-withdrawing bromine atom and the electron-donating methyl group. The carboxamide group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For instance, the presence of a bromine atom might increase its molecular weight and potentially affect its solubility and reactivity .科学的研究の応用
Synthesis and Structural Analysis
Innovative Synthesis Approaches : The compound has been a focus of synthetic chemistry research, with studies detailing novel synthesis methods. For example, derivatives of naphthyridine carboxamides, including structures similar to the specified compound, have been synthesized for their potential biological activities. These synthetic pathways often involve complex reactions aiming to introduce or modify functional groups to enhance the compound's biological properties (Deady et al., 2005).
Characterization and Crystal Structure : Research has also focused on the detailed characterization of these compounds, including their crystal structure analysis. Studies have employed various spectroscopic techniques and X-ray crystallography to elucidate the molecular and crystal structure, providing insights into the compound's stereochemistry and potential interactions with biological targets (Özer et al., 2009).
Biological Applications
Antimicrobial Properties : Several studies have investigated the antimicrobial properties of naphthyridine derivatives. These compounds have shown activity against a range of microbial pathogens, suggesting their potential as antimicrobial agents. The research indicates that modifications to the naphthyridine structure can significantly affect antimicrobial efficacy, highlighting the importance of structural optimization for therapeutic applications (Khalifa et al., 2016).
Anticancer Activity : The anticancer potential of naphthyridine derivatives has been a significant focus, with studies assessing their cytotoxic effects against various cancer cell lines. These investigations aim to identify compounds with potent anticancer activities and understand the underlying mechanisms of action. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have demonstrated significant cytotoxicity, indicating their potential as chemotherapeutic agents (Deady et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-bromophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOJAVMNJLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)phenyl]acetic acid](/img/structure/B2555864.png)
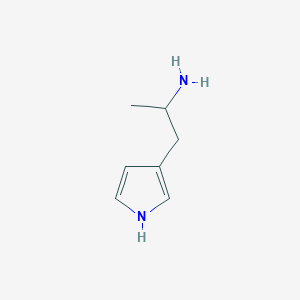
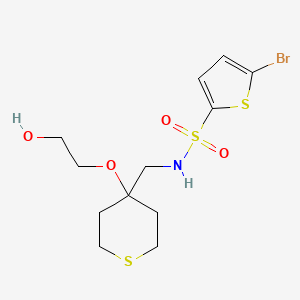
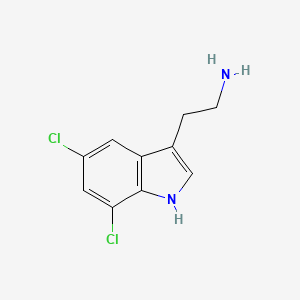
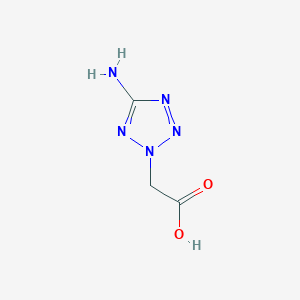
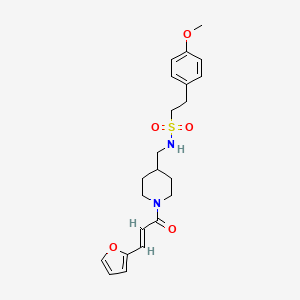
![2-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2555871.png)
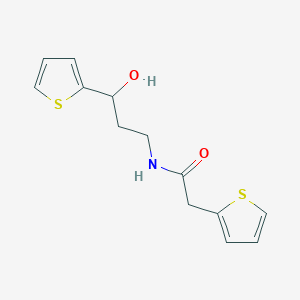

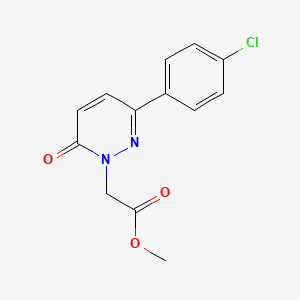
![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2555881.png)

